molecular formula C21H19NO5 B2465361 N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide CAS No. 879565-08-9

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide

Cat. No.: B2465361
CAS No.: 879565-08-9
M. Wt: 365.385
InChI Key: ZNQAGGBFPMMRCQ-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chromenone core, and a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the benzodioxole ring and the butanamide side chain. Common reagents used in these reactions include aromatic aldehydes, ketones, and amines, with catalysts such as Lewis acids or bases to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole ring or the chromenone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and chromenone core can bind to active sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide is unique due to its combination of a benzodioxole ring and a chromenone core, which imparts specific chemical and biological properties not found in simpler compounds like benzylamine or 4,4’-dichlorobenzophenone. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-3-5-17(23)22-21-18(13-8-9-15-16(10-13)26-11-25-15)19(24)14-7-4-6-12(2)20(14)27-21/h4,6-10H,3,5,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQAGGBFPMMRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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